Cas no 2138220-06-9 (4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- EN300-841141
- 4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione
- 2138220-06-9
- 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
-
- Inchi: 1S/C11H19N3O4S/c1-9(15)11-8-14(13-12-11)4-5-18-10-2-6-19(16,17)7-3-10/h8-10,15H,2-7H2,1H3
- InChI Key: ZHTRMKOVACNFKU-UHFFFAOYSA-N
- SMILES: S1(CCC(CC1)OCCN1C=C(C(C)O)N=N1)(=O)=O
Computed Properties
- Exact Mass: 289.10962727g/mol
- Monoisotopic Mass: 289.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 103Ų
4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-841141-0.05g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.05g |
$1008.0 | 2024-05-21 | |
Enamine | EN300-841141-5.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 5.0g |
$3479.0 | 2024-05-21 | |
Enamine | EN300-841141-10.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 10.0g |
$5159.0 | 2024-05-21 | |
Enamine | EN300-841141-1g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 1g |
$1200.0 | 2023-09-02 | ||
Enamine | EN300-841141-10g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 10g |
$5159.0 | 2023-09-02 | ||
Enamine | EN300-841141-5g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 5g |
$3479.0 | 2023-09-02 | ||
Enamine | EN300-841141-0.25g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.25g |
$1104.0 | 2024-05-21 | |
Enamine | EN300-841141-2.5g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 2.5g |
$2351.0 | 2024-05-21 | |
Enamine | EN300-841141-1.0g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 1.0g |
$1200.0 | 2024-05-21 | |
Enamine | EN300-841141-0.1g |
4-{2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione |
2138220-06-9 | 95% | 0.1g |
$1056.0 | 2024-05-21 |
4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione Related Literature
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
Professional Introduction to Compound with CAS No. 2138220-06-9 and Product Name: 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione
The compound in question, identified by the CAS number 2138220-06-9, is a sophisticated organic molecule with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. The product name, 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione, provides a detailed insight into its chemical composition and potential biological activities. This introduction aims to explore the compound's structure, synthesis, pharmacological properties, and its relevance in contemporary medicinal chemistry research.
The molecular structure of this compound features a thiane core, which is a sulfur-containing heterocycle that distinguishes it from other oxygen-based heterocycles such as pyran or furan. The presence of a triazole ring at the 4-position of the thiane scaffold suggests potential interactions with biological targets due to the triazole's known bioisosteric properties. Additionally, the ethoxy group attached to the triazole ring introduces a polar moiety that could enhance solubility and binding affinity. The dione functionality at the 1lambda6 position indicates the presence of two carbonyl groups, which are often involved in hydrogen bonding and may contribute to the compound's stability and reactivity.
The synthesis of 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione involves a multi-step process that typically begins with the functionalization of the thiane ring. One of the key steps in this synthesis is the introduction of the triazole ring through a cycloaddition reaction between an azide and an alkene. This step is highly regioselective and proceeds efficiently under mild conditions. Subsequent modifications include the addition of the ethoxy group and the dione functionality, which require careful control of reaction conditions to avoid side products.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce various substituents onto the thiane ring with high precision. These methods not only improve yield but also reduce the environmental impact by minimizing waste generation. The development of novel catalysts has further enhanced the selectivity and efficiency of these reactions, making them more suitable for industrial applications.
In terms of pharmacological activity, compounds containing thiane and triazole moieties have shown promise in various therapeutic areas. The thiane core is known for its ability to interact with biological membranes and may exhibit properties such as anti-inflammatory and antioxidant effects. The triazole ring is commonly found in antifungal and antiviral drugs due to its ability to disrupt essential biological pathways in pathogens. The combination of these two structural features in 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione suggests potential applications in treating a range of diseases.
Current research has focused on exploring the biological activity of this compound through both in vitro and in vivo studies. Preliminary results indicate that it may possess inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The ethoxy group's hydrophilic nature could enhance oral bioavailability, making it a candidate for drug development. Additionally, computational studies using molecular modeling techniques have been employed to predict binding interactions between this compound and potential target proteins.
The use of high-throughput screening (HTS) has accelerated the discovery process by allowing rapid testing of large libraries of compounds for biological activity. 4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione has been screened against various disease-related targets using HTS platforms, revealing several promising hits that warrant further investigation. These findings highlight the importance of structurally diverse compounds in drug discovery efforts.
Another area of interest is the development of prodrugs based on this compound to improve pharmacokinetic properties such as solubility and bioavailability. Prodrug strategies involve converting a less soluble or poorly absorbed active drug into a more soluble form that can be easily administered before being converted back into its active form inside the body. The presence of functional groups like hydroxyl and carbonyl in this compound makes it an excellent candidate for prodrug design.
The environmental impact of synthesizing pharmaceutical compounds is also a critical consideration in modern drug development. Green chemistry principles have been increasingly adopted to minimize hazardous waste and energy consumption during production processes. Techniques such as solvent recovery systems and catalytic methods have been implemented to make synthetic routes more sustainable while maintaining high yields.
In conclusion,4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione represents an intriguing molecule with potential therapeutic applications stemming from its unique structural features. Advances in synthetic chemistry have made it possible to produce this compound efficiently and on scale, while ongoing research continues to uncover its biological activities. As our understanding of drug design evolves,CAS No 2138220-069 will likely play a significant role in developing novel treatments for various diseases.
2138220-06-9 (4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione) Related Products
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2039-76-1(3-Acetylphenanthrene)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)




